5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide
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Overview
Description
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide is a complex organic compound known for its potential applications in medicinal chemistry. This compound is characterized by its unique structure, which includes an acetamido group, a hydroxy group, and a phenylethoxy group attached to a benzamide core. It has been studied for its potential therapeutic properties, particularly in the context of non-steroidal anti-inflammatory drugs (NSAIDs).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves classic methods of acylation reactions. These reactions can be carried out using anhydrides or acyl chlorides as acylating agents. The process generally includes the following steps:
Acylation Reaction: The starting material, which is a substituted benzoic acid derivative, undergoes acylation with an acyl chloride or anhydride in the presence of a base such as pyridine or triethylamine.
Hydrolysis: The acylated product is then subjected to hydrolysis to introduce the hydroxy group.
Amidation: Finally, the acetamido group is introduced through an amidation reaction using acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the acetamido group or to convert the hydroxy group to a methoxy group.
Substitution: The phenylethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide has been explored for various scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential as an enzyme inhibitor, particularly targeting cyclooxygenase-2 (COX-2) enzymes.
Medicine: Its anti-inflammatory properties make it a candidate for the development of new NSAIDs with improved efficacy and reduced side effects.
Industry: The compound can be used in the production of pharmaceuticals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism of action of 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with molecular targets such as COX-2 enzymes. By binding to the active site of COX-2, the compound inhibits the enzyme’s activity, leading to a reduction in the production of pro-inflammatory prostaglandins. This inhibition results in anti-inflammatory and analgesic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetamido-N-[2-hydroxy-5-(2-thienyl)phenyl]benzamide
- 5-Acetamido-2-hydroxy benzoic acid derivatives
Uniqueness
Compared to similar compounds, 5-Acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide exhibits unique structural features that enhance its selectivity and binding affinity for COX-2 enzymes. The presence of the phenylethoxy group contributes to its improved bioavailability and reduced side effects, making it a promising candidate for further development in medicinal chemistry.
Properties
CAS No. |
648922-44-5 |
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Molecular Formula |
C23H22N2O4 |
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-acetamido-2-hydroxy-N-[3-(2-phenylethoxy)phenyl]benzamide |
InChI |
InChI=1S/C23H22N2O4/c1-16(26)24-19-10-11-22(27)21(15-19)23(28)25-18-8-5-9-20(14-18)29-13-12-17-6-3-2-4-7-17/h2-11,14-15,27H,12-13H2,1H3,(H,24,26)(H,25,28) |
InChI Key |
JABXGWBIUCNRPU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3 |
Origin of Product |
United States |
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